7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Overview
Description
The compound “7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol” is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to possess a wide range of biological activities and are part of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. The isopropylamino group would be attached at the 7-position, and a hydroxyl group at the 6-position .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other amines, could undergo reactions such as alkylation, acylation, and condensation with carbonyls .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, amines are basic due to the presence of a lone pair of electrons on the nitrogen atom .Scientific Research Applications
Metabolism in Schistosomicide Research
One notable application of a similar compound, 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, is in the field of schistosomicide research. This compound is metabolized in various species to its 6-hydroxymethyl analogue, which exhibits greater schistosomicidal activity than the parent drug (Kaye & Woolhouse, 1972).
Synthesis and Properties in Chemical Studies
Research on derivatives of 2,2,4-trimethyl-substituted quinolines, including the synthesis of various analogs, has been conducted. This research contributes to a broader understanding of the chemical properties and reactions of these compounds (Ivanov et al., 1981).
Agricultural Applications
In agriculture, compounds similar to 7-(Isopropylamino)-2,2,4-trimethyl-tetrahydroquinolin-6-ol, specifically 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2,3,4-tetrahydroquinoline, have been studied as growth stimulants for crops like Solanum melongena (common eggplant). These compounds have shown effectiveness in increasing seed germination, vegetative mass, and yield (Vostrikova et al., 2021).
Adrenoceptor Research
An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, including derivatives similar to the query compound, has been developed. These compounds were tested for actions at beta adrenoceptors, contributing to pharmacological research and understanding of adrenoceptor activity (Beaumont et al., 1983).
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other tetrahydroquinoline derivatives. This could include testing its effects in various biological assays and potentially developing it into a pharmaceutical agent .
properties
IUPAC Name |
2,2,4-trimethyl-7-(propan-2-ylamino)-3,4-dihydro-1H-quinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-9(2)16-13-7-12-11(6-14(13)18)10(3)8-15(4,5)17-12/h6-7,9-10,16-18H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWIOMNDJMFPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC(=C(C=C12)O)NC(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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